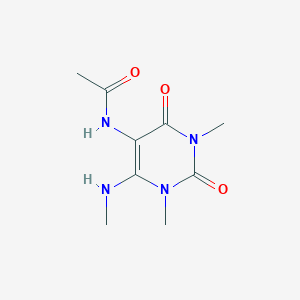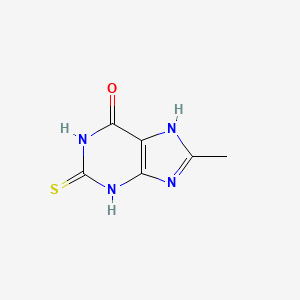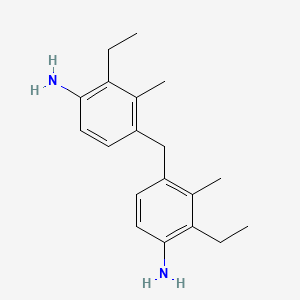
4,4'-Methylenebis(2-ethyl-3-methylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(2-ethyl-3-methylaniline) is an aromatic diamine compound. It is known for its applications in various industrial processes, particularly in the production of polymers and resins. The compound has a molecular formula of C19H26N2 and a molecular weight of 282.42 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-ethyl-3-methylaniline) typically involves the reaction of 2-ethyl-3-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two aniline molecules .
Industrial Production Methods
In industrial settings, the compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the production .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis(2-ethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(2-ethyl-3-methylaniline) has several applications in scientific research:
Chemistry: Used as a curing agent for epoxy resins and in the synthesis of polyimides.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(2-ethyl-3-methylaniline) involves its interaction with various molecular targets. The compound can form covalent bonds with other molecules, leading to the formation of stable products. It can also participate in redox reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Methylenebis(2-ethylaniline)
- 4,4’-Methylenebis(2-methylaniline)
- 4,4’-Methylenebis(2-ethyl-6-methylaniline)
Uniqueness
4,4’-Methylenebis(2-ethyl-3-methylaniline) is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This makes it particularly suitable for certain industrial applications, such as in the production of specialized polymers and resins .
Propiedades
Número CAS |
1632285-94-9 |
|---|---|
Fórmula molecular |
C19H26N2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-[(4-amino-3-ethyl-2-methylphenyl)methyl]-2-ethyl-3-methylaniline |
InChI |
InChI=1S/C19H26N2/c1-5-16-12(3)14(7-9-18(16)20)11-15-8-10-19(21)17(6-2)13(15)4/h7-10H,5-6,11,20-21H2,1-4H3 |
Clave InChI |
DSINKILTJJNZLS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1C)CC2=C(C(=C(C=C2)N)CC)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


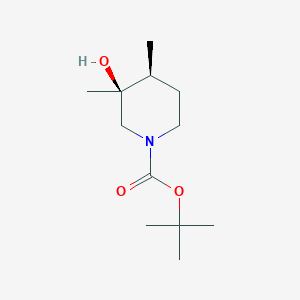
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
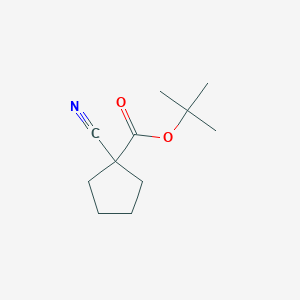
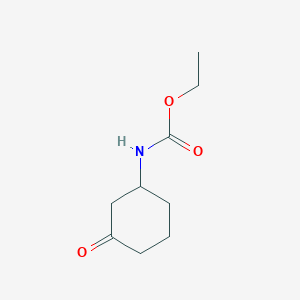


![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
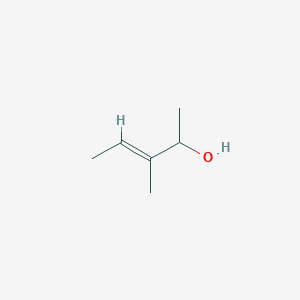
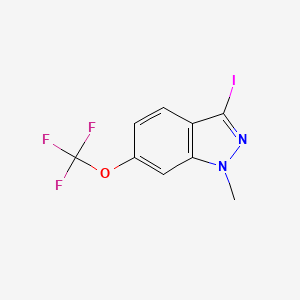
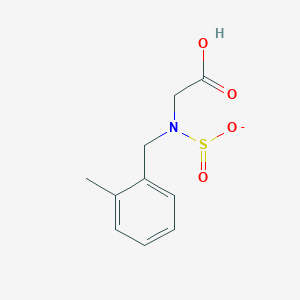
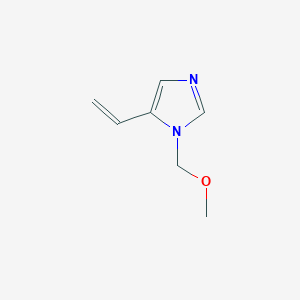
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
